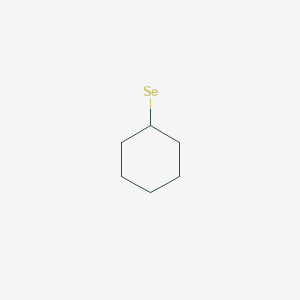![molecular formula C11H13ClN2O2 B14308804 Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate CAS No. 112341-76-1](/img/structure/B14308804.png)
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a chloro group, a methyl ester, and a hydrazinylidene moiety attached to a dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,6-dimethylphenylhydrazine with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazinylidene moiety can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes or receptors in biological systems, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Methyl chloro[2-(2,4-dimethylphenyl)hydrazinylidene]acetate
- Methyl chloro[2-(2,5-dimethylphenyl)hydrazinylidene]acetate
- Methyl chloro[2-(2,3-dimethylphenyl)hydrazinylidene]acetate
Uniqueness
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro group and the hydrazinylidene moiety also contributes to its distinct properties compared to similar compounds.
属性
CAS 编号 |
112341-76-1 |
|---|---|
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 g/mol |
IUPAC 名称 |
methyl 2-chloro-2-[(2,6-dimethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-5-4-6-8(2)9(7)13-14-10(12)11(15)16-3/h4-6,13H,1-3H3 |
InChI 键 |
WSNQLROHNXPECM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NN=C(C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


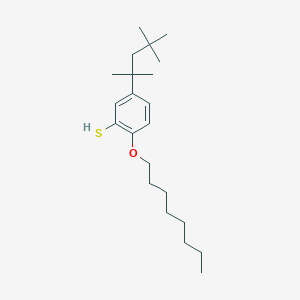
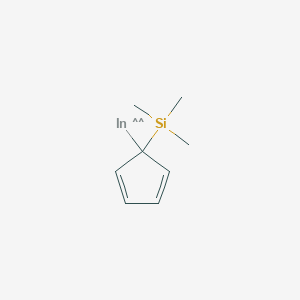
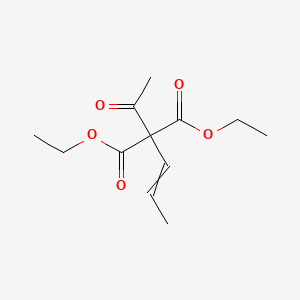
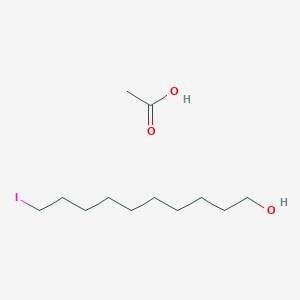
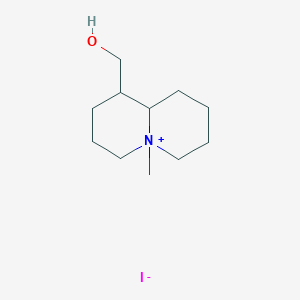
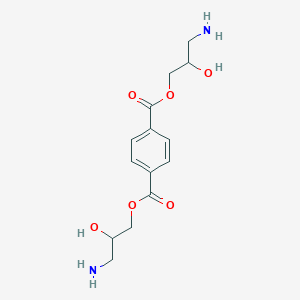
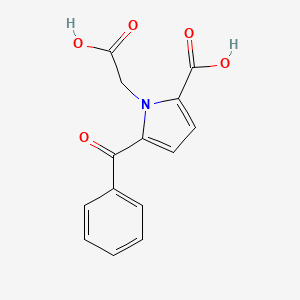


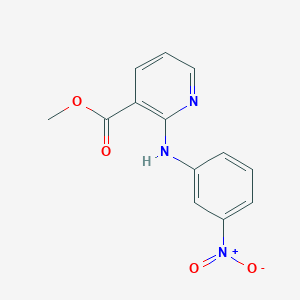
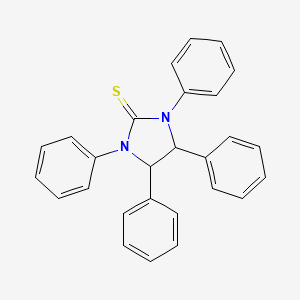
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
